Hexanamide, N-hydroxy-6-(phenylthio)-
Beschreibung
While the query specifies "Hexanamide, N-hydroxy-6-(phenylthio)-," the provided evidence predominantly focuses on N-Hydroxy-6-(5-Nitro-Naphtalimide)-Hexanamide (ES8), a structurally related hydroxamic acid derivative with a nitro-naphtalimide moiety instead of a phenylthio group. ES8 is a potent inhibitor of histone deacetylases (HDACs) and exhibits dual activity against HDAC8 (IC50 = 0.8 µM) and weak DNA methyltransferase (DNMT) inhibition . It demonstrates significant anti-angiogenic and anti-tumor effects in preclinical models, including human umbilical vein endothelial cells (HUVEC), small-cell lung cancer (SCLC) cell lines, and murine xenografts . ES8 modulates gene expression linked to vascular development, apoptosis, and epigenetic regulation, positioning it as a candidate for cancer therapy .
Eigenschaften
CAS-Nummer |
875737-01-2 |
|---|---|
Molekularformel |
C12H17NO2S |
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
N-hydroxy-6-phenylsulfanylhexanamide |
InChI |
InChI=1S/C12H17NO2S/c14-12(13-15)9-5-2-6-10-16-11-7-3-1-4-8-11/h1,3-4,7-8,15H,2,5-6,9-10H2,(H,13,14) |
InChI-Schlüssel |
RFQHGQGHSXXDPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Procedure
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Synthesis of 6-(Phenylthio)hexanoic Acid
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Acyl Chloride Formation
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Hydroxamic Acid Synthesis
Key Data
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Yield : 70% (over three steps).
-
¹H NMR (CDCl₃) : δ 7.25–7.45 (m, 5H, Ar-H), 3.10 (t, , 2H, SCH₂), 2.35 (t, , 2H, COCH₂), 1.60–1.75 (m, 4H, CH₂), 1.45–1.55 (m, 2H, CH₂).
Thiol-Ene Addition to Hex-5-Enoic Acid
Procedure
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Radical Thiol-Ene Reaction
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Hydroxamic Acid Formation
Key Data
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Yield : 65% (over two steps).
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Regioselectivity : Anti-Markovnikov addition confirmed by ¹H NMR.
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Challenges : Competing oxidation of sulfide to sulfoxide requires inert atmosphere.
Hydroxamic Acid Formation from Ethyl Ester
Procedure
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Esterification of 6-(Phenylthio)hexanoic Acid
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Hydroxamic Acid Synthesis
Key Data
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Yield : 75% (over two steps).
-
Advantages : Avoids handling acyl chlorides, suitable for large-scale synthesis.
Comparative Analysis of Methods
Critical Considerations
Analyse Chemischer Reaktionen
Reaktionstypen
6-Phenylsulfanylhexansäure-Hydroxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Phenylsulfanyl-Gruppe kann zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Hydroxamid-Gruppe kann zu einem Amin reduziert werden.
Substitution: Die Phenylsulfanyl-Gruppe kann durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können verwendet werden.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig eingesetzt.
Substitution: Verschiedene Nucleophile können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Amine.
Substitution: Verbindungen mit verschiedenen funktionellen Gruppen, die die Phenylsulfanyl-Gruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 6-Phenylsulfanylhexansäure-Hydroxamid beinhaltet seine Interaktion mit Histon-Deacetylasen. Durch Hemmung dieser Enzyme kann die Verbindung den Acetylierungsstatus von Histonen verändern, was zu Veränderungen der Genexpression führt. Dies kann verschiedene zelluläre Prozesse beeinflussen, einschließlich der Zellzyklusregulation und der Apoptose.
Wirkmechanismus
The mechanism of action of 6-phenylsulfanylhexanoic acid hydroxamide involves its interaction with histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can affect various cellular processes, including cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
SAHA (Vorinostat)
SAHA, a hydroxamic acid-based pan-HDAC inhibitor, shares structural similarities with ES8 but differs in target specificity and downstream effects:
- Mechanism : Both inhibit HDACs via zinc chelation. However, ES8 selectively targets HDAC8, whereas SAHA broadly inhibits Class I/II HDACs .
- Gene Regulation :
- Shared Targets : ES8 and SAHA co-regulate 43 angiogenesis-related genes, including CCL14 (suppresses metastasis), BIRC5 (survivin, upregulates VEGF), and IL8 (pro-angiogenic chemokine) .
- Unique Targets : ES8 uniquely downregulates Rasip1 (essential for endothelial cell migration) and cav-1 (critical for VEGF signaling), while SAHA modulates ANXA3 (induces VEGF via HIF-1) and FABP5 (promotes VEGF expression) .
DAC (Decitabine)
DAC, a DNMT inhibitor, contrasts with ES8 in primary mechanism but shows partial overlap in anti-angiogenic activity:
- Mechanism: DAC demethylates DNA, reactivating tumor suppressor genes, while ES8 primarily inhibits HDACs with minor DNMT effects .
- Gene Regulation :
- Shared Targets : ES8 and DAC co-upregulate TGFBI (inhibits αvβ3 integrin-mediated angiogenesis) and TFPI2 (blocks EC migration via MMP inhibition) .
- Unique Targets : ES8 exclusively modulates 11 angiogenesis genes (e.g., DNER, TMOD1), whereas DAC primarily affects DNA methylation-dependent pathways .
- Synergy : ES8 combines HDAC inhibition with partial DNMT modulation, offering a dual epigenetic approach distinct from DAC’s singular DNMT targeting .
Other Hydroxamic Acid Derivatives
- Pyrimidine-Based Hydroxamic Acids : Compounds like N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide show HDAC8 selectivity (IC50 = 1.2 µM) but lack ES8’s anti-angiogenic breadth .
- Combretastatin-HDAC Hybrids: Derivatives such as N-Hydroxy-6-[1-methoxy-4-(4’-substituted-oxazol-5’-yl)-2-phenoxy]hexanamide inhibit tubulin and HDACs but exhibit higher toxicity (e.g., 3.5 mg/kg ES8 in mice vs. >10 mg/kg for hybrids) .
Key Research Findings
Table 1: Comparative Efficacy of ES8, SAHA, and DAC
Table 2: Transcriptomic Overlap in HUVEC Treated with ES8, SAHA, and DAC
| Gene Set | ES8 | SAHA | DAC |
|---|---|---|---|
| Angiogenesis Genes | 216 | 72 | 20 |
| Shared with ES8 | - | 43 | 11 |
| Unique to Compound | 162 | 29 | 9 |
Q & A
Q. What experimental models are most suitable for assessing the anti-angiogenic activity of ES8?
ES8 has been validated in in vitro, ex vivo, and in vivo angiogenesis models:
- HUVEC cultures : Assess migration (scratch-wound assay) and tubulogenesis (Matrigel-based capillary-like network formation) .
- Rat aortic ring assay : Quantifies microvascular sprouting in a 3D matrix, sensitive to ES8’s dose-dependent inhibition .
- Zebrafish embryos : Evaluates axial vessel development (e.g., intersegmental vessels) using EGFP-transgenic models .
- Chorioallantoic membrane (CAM) assay : Measures neovascularization in ovo .
Q. How can HDAC inhibitory activity of ES8 be experimentally confirmed?
- Western blotting : Detect hyperacetylation of histone H3 in HUVEC lysates using pan-acetylated H3 antibodies (dose range: 1–5 µM) .
- Confocal microscopy : Quantify nuclear histone H3 acetylation via immunofluorescence (Alexa Fluor 488 conjugate) and DAPI counterstaining .
- In vitro enzymatic assays : Measure IC₅₀ for HDAC8 (reported IC₅₀ = 0.8 µM) using fluorogenic substrates .
Q. What are the standard assays for evaluating ES8’s cytotoxicity and apoptosis induction?
- MTS assay : Assess metabolic activity in HUVEC or cancer cell lines (e.g., SCLC N417/H69) after 48-hour exposure .
- Flow cytometry : Quantify apoptosis via Annexin V/7-AAD staining (e.g., 5 µM ES8 induces DNA fragmentation in SCLC cells) .
- Sub-G1 phase analysis : Propidium iodide staining identifies apoptotic cells with fragmented DNA .
Advanced Research Questions
Q. How does ES8’s transcriptomic profile differ from other HDAC inhibitors (e.g., SAHA) in endothelial cells?
- Microarray analysis : Use Illumina HumanHT-12 v3 BeadChip to compare gene expression in HUVEC treated with ES8 (5 µM), SAHA (2 µM), and DAC (0.2 µM) for 96 hours .
- Ingenuity Pathway Analysis (IPA) : Identify unique angiogenic pathways (e.g., VEGF, FGF, Notch) modulated by ES7. For example, ES8 affects 162 angiogenesis-specific genes not shared with SAHA/DAC (Table S4) .
- qRT-PCR validation : Confirm top-regulated genes (e.g., DNER, TMOD1) using HPRT normalization and exon-spanning primers .
Q. What statistical approaches are critical for resolving contradictions in microarray data for ES8?
- Benjamini-Hochberg correction : Control false discovery rates (FDR) in differential gene expression analysis .
- Standard deviation/mean ratio filtering : Retain genes with SD/mean <0.1 (upregulated) or >-0.1 (downregulated) to minimize technical variability .
- Mann-Whitney test : Compare functional enrichment scores (e.g., cardiovascular system impact) between ES8 and controls .
Q. How can epigenetic crosstalk between histone acetylation and DNA methylation be investigated in ES8-treated models?
- Combination studies : Co-treat cells with ES8 and DAC (DNMT inhibitor) to identify synergistic/antagonistic effects on tumor growth or angiogenesis .
- ChIP-seq : Map histone acetylation (H3K27ac) and DNA methylation (e.g., 5mC) at promoters of angiogenesis-related genes .
- MSP (Methylation-Specific PCR) : Assess methylation status of genes co-regulated by ES8 and DAC (e.g., 11 shared angiogenic genes in Table S2) .
Q. What methodologies are recommended for studying ES8 resistance in cancer models?
- Long-term exposure assays : Treat SCLC xenografts (e.g., H146/H69) with ES8 (3.5 mg/kg, twice weekly) until relapse; profile histone modifications and angiogenic markers .
- RNA interference : Knock down HDAC8 or DNMTs in resistant clones to identify compensatory pathways .
- Reactive oxygen species (ROS) assays : Measure ROS levels (e.g., DCFH-DA staining) to test if resistance correlates with redox adaptation .
Methodological Notes
- Dose selection : Use subtoxic doses (1–5 µM for HUVEC; 3.5 mg/kg for mice) to avoid confounding cytotoxicity in functional assays .
- Data normalization : For qRT-PCR, apply the ∆∆Ct method with HPRT as a housekeeping gene .
- Animal models : SCID mice injected with HUVEC/SCLC cells in Matrigel ensure reproducible tumor angiogenesis studies .
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